Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 chemical structure and properties
Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 chemical structure and properties
Technical Monograph: Biotinyl-(Leu8, D-Trp22, Tyr25)-Somatostatin-28
Executive Summary & Molecular Architecture
Biotinyl-(Leu8, D-Trp22, Tyr25)-Somatostatin-28 is a high-affinity, metabolically stabilized synthetic analog of the endogenous neuropeptide Somatostatin-28 (SST-28). It is primarily utilized as a non-radioactive tracer for the detection, localization, and isolation of somatostatin receptors (SSTRs) in neuroendocrine research and drug discovery.
This molecule represents a "third-generation" tool compound, evolving from the native peptide to radioligands, and finally to biotinylated probes that eliminate the need for ionizing radiation while maintaining femtomolar (
Sequence and Structural Logic
The peptide backbone is derived from the 28-amino acid N-terminally extended form of somatostatin.[1] Three critical modifications (Structure-Activity Relationship optimizations) distinguish it from the native hormone:
-
Sequence: Biotin-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu -Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys -Lys-Asn-Phe-Phe-D-Trp -Lys-Thr-Tyr -Thr-Ser-Cys (Disulfide bridge: Cys17–Cys28).[2]
-
Molecular Weight: ~3372.88 Da.[3]
| Residue Position | Native AA | Modification | Mechanistic Rationale (SAR) |
| N-Terminus | Ser1 | Biotinyl- | Enables high-affinity capture by Avidin/Streptavidin ( |
| Position 8 | Met (Methionine) | Leu (Leucine) | Oxidative Stability: Met8 is prone to oxidation (forming sulfoxides), which degrades peptide quality. Leu8 is isosteric and hydrophobic but chemically inert to oxidation. |
| Position 22 | L-Trp (Tryptophan) | D-Trp | Pharmacophore Stabilization: The D-isomer stabilizes the |
| Position 25 | Phe (Phenylalanine) | Tyr (Tyrosine) | Functional Versatility: Originally introduced to allow |
Physicochemical Properties & Stability
Solubility Profile
Unlike the native SST-14 which is moderately soluble in water, the addition of the biotin moiety and the hydrophobic Leu/Tyr substitutions alters the solubility profile.
-
Primary Solvent: 10% Acetic Acid or DMSO (Dimethyl Sulfoxide).
-
Working Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (after initial solubilization).
-
Isoelectric Point (pI): ~9.5 (Predicted), rendering it cationic at physiological pH.
Metabolic Stability
The D-Trp22 substitution confers a "proteolytic shield." Native somatostatin has a half-life (
Pharmacodynamics: Receptor Affinity
This analog acts as a pan-somatostatin agonist with high affinity for multiple SSTR subtypes, particularly SSTR2 and SSTR5, which are the dominant subtypes in neuroendocrine tumors.
-
Binding Affinity (
): 0.05 ± 0.01 nM (determined in pancreatic acinar cell membranes).[5] -
Receptor Density (
): Typically 150–200 fmol/mg protein in high-expression tissues. -
Kinetics: The binding is slowly reversible, exhibiting biphasic dissociation kinetics.[6] This "slow-off" rate is critical for assays requiring wash steps (e.g., Flow Cytometry), ensuring the probe remains bound to the receptor during processing.
Mechanism of Action Visualization
The following diagram illustrates the structural modifications and their direct impact on assay performance.
Figure 1: Structural-Functional Map of Biotinyl-(Leu8, D-Trp22, Tyr25)-SST-28 showing how specific residue substitutions translate to experimental utility.
Applications in Assay Development
Receptor Localization (Microscopy/FACS)
Because the biotin-streptavidin complex is extremely stable, this analog is ideal for visualizing SSTR internalization.
-
Protocol Utility: Cells are incubated with the biotinylated ligand, washed, and then stained with Streptavidin-Phycoerythrin (PE) or Streptavidin-FITC.
-
Advantage: Avoids the regulatory burden of
I-SST-28 while maintaining similar binding kinetics.
Affinity Chromatography
The biotin tag allows for the isolation of SSTR-ligand complexes.
-
Solubilize membrane proteins.
-
Incubate with Biotinyl-SST-28.
-
Capture complex on Immobilized Monomeric Avidin beads.
-
Elute with mild acid or competitive biotin elution.
Experimental Protocols
Reconstitution & Storage
-
Lyophilized Powder: Store at -20°C. Desiccate before opening to prevent moisture absorption.
-
Solubilization Step 1: Dissolve 1 mg of peptide in 50–100
L of 100% DMSO or 10% Acetic Acid. (Do not add water/buffer directly to the powder, as hydrophobic aggregation may occur). -
Solubilization Step 2: Dilute slowly with PBS (pH 7.4) or Tris-buffer to the desired stock concentration (e.g., 100
M). -
Aliquot: Flash freeze in liquid nitrogen and store at -80°C. Avoid multiple freeze-thaw cycles.
Saturation Binding Assay (Membrane Prep)
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 0.1% BSA (Protease free), 0.5 mM PMSF. -
Incubation: 60 minutes at 25°C or 37°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (to reduce non-specific binding).
-
Detection: Incubate filters with Streptavidin-HRP followed by chemiluminescent substrate.
References
-
Susini, C., et al. (1986).
I-somatostatin 28 analog." Journal of Biological Chemistry/OSTI. Link[5] -
Mandarino, L., et al. (1981). "Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release."[7][8] Endocrinology. Link
-
Tapia-Arancibia, L., et al. (1991). "Somatostatin 28 interacts with CCK receptor in brain and pancreas."[9] Neuropeptides. Link
-
MolNova Product Datasheet. "Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 Properties." Link
-
Institut Bonaparte. "Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 Structure." Link
Sources
- 1. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (AA: Biotin-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide bridge:Cys17-Cys28)) (MW: 3372.88) - 1 mg | Institut Bonaparte [institutbonaparte.com]
- 3. molnova.com [molnova.com]
- 4. Synthetic somatostatin analogs beyond cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of pancreatic somatostatin binding sites with a /sup 125/I-somatostatin 28 analog (Journal Article) | OSTI.GOV [osti.gov]
- 6. Characterization of pancreatic somatostatin binding sites with a 125I-somatostatin 28 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Somatostatin 28 interacts with CCK receptor in brain and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
